molecular formula C13H20ClNO B2493369 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride CAS No. 16112-93-9

1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride

Cat. No. B2493369
CAS RN: 16112-93-9
M. Wt: 241.76
InChI Key: PFKOJGMDDOEHDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride involves complex organic reactions including cycloadditions, Mannich reactions, and modifications of amino acids or cyclohexanone derivatives. For instance, cycloaddition reactions have been utilized to create cyclohexenone derivatives with various substitutions, indicating potential pathways for synthesizing similar compounds (Kozmin et al., 2003). Mannich base synthesis also offers a route for the introduction of amino and methyl groups into the cyclohexanone framework (Samraa Ali Hussein & E. Yousif, 2021).

Molecular Structure Analysis

The molecular structure of related compounds features strong intramolecular hydrogen bonding, as seen in compounds with keto-amine tautomeric forms, which could be relevant for understanding the behavior of 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Compounds similar to 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride exhibit a variety of chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions often lead to the formation of hydrogen-bonded sheets or dimers, influenced by the substituents on the aryl or cyclohexyl groups (Jessica Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of compounds structurally similar to 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride, such as solubility and crystal structure, can be inferred from detailed spectroscopic and X-ray crystallography studies. For example, crystal structure analyses provide insights into intermolecular hydrogen bonding and the overall stability of the compound (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of cyclohexanone and its derivatives, can be analyzed through studies on their synthesis, reactions, and potential for forming inclusion complexes. Spectroscopic methods, including NMR and FT-IR, play a crucial role in characterizing these compounds and elucidating their functional groups and structural features (A. Barakat et al., 2015).

Scientific Research Applications

Enantioselective Synthesis

A study by Asami et al. (2015) explored the use of o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process effectively synthesized various chiral secondary alcohols, showcasing the compound's role in facilitating stereochemical control in organic synthesis [Asami et al., 2015].

Mannich Base Synthesis and Characterization

Hussein and Yousif (2021) reported the synthesis and characterization of a new Mannich base derived from the reaction of 4-methylcyclohexan-1-one and aniline with 4-methylbenzaldehyde. This study highlights the compound's relevance in the development of novel organic molecules with potential applications in material science and pharmacology [Hussein & Yousif, 2021].

Antioxidant and Enzyme Inhibition

Ikram et al. (2015) synthesized a Schiff base ligand from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, which was further reacted with metal ions to study their antioxidant properties and xanthine oxidase inhibitory activities. The zinc complex, in particular, showed significant enzyme inhibitory activity, suggesting the compound's potential in medicinal chemistry [Ikram et al., 2015].

Antitumor Activity

Research by Isakhanyan et al. (2016) on a series of tertiary aminoalkanol hydrochlorides, including derivatives closely related to the compound , tested for antitumor activity. This work contributes to the understanding of the structure-activity relationships essential for developing new anticancer agents [Isakhanyan et al., 2016].

Advanced Material Development

Yang et al. (2004) synthesized fluorinated polyimides from a diamine containing the cyclohexane group, showing exceptional solubility and thermal stability. These materials' properties indicate the compound's utility in creating high-performance polymers for electronic and aerospace applications [Yang et al., 2004].

Crystallographic and Computational Studies

Manjunatha et al. (2020) conducted crystallographic and computational studies on Ambroxol hydrochloride, a structurally similar compound, to understand its intermolecular interactions. Such studies are crucial for designing molecules with desired physical and chemical properties for drug development and material science [Manjunatha et al., 2020].

properties

IUPAC Name

1-[amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOJGMDDOEHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride

CAS RN

16112-93-9
Record name 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride
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